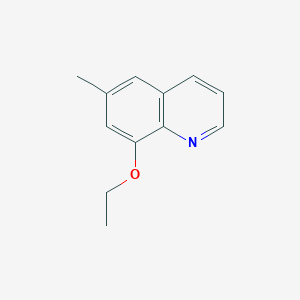

8-Ethoxy-6-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

20984-34-3 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-ethoxy-6-methylquinoline |

InChI |

InChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

ODULKBSTGBCTMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC2=C1N=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-ethoxy-6-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a well-established synthetic method, the Skraup synthesis, adapted from protocols for structurally similar molecules. This document includes a detailed, albeit theoretical, experimental protocol, a summary of expected quantitative data, and a visual representation of the synthesis pathway.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and functional materials. The quinoline scaffold is a key structural motif in numerous biologically active molecules. The synthesis of specifically substituted quinolines, such as this compound, is of significant interest for the development of new chemical entities with tailored properties. This guide focuses on the Skraup synthesis, a robust and classical method for the preparation of quinolines.[1][2][3]

Proposed Synthesis Pathway: The Skraup Synthesis

The Skraup synthesis is a cyclization reaction that produces quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1][2][3] For the synthesis of this compound, the proposed starting material is 4-ethoxy-2-methylaniline.

The reaction proceeds through several key steps:

-

Dehydration of glycerol by concentrated sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[2]

-

Michael addition of the aromatic amine (4-ethoxy-2-methylaniline) to acrolein.

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration to form a dihydroquinoline derivative.

-

Oxidation of the dihydroquinoline to the aromatic this compound.

The overall reaction is illustrated below:

Caption: Proposed Skraup synthesis of this compound.

Experimental Protocol

The following is a detailed, theoretical experimental protocol for the synthesis of this compound via the Skraup reaction, adapted from a procedure for the synthesis of 6-methoxy-8-nitroquinoline.[4] Caution: The Skraup reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Materials:

-

4-ethoxy-2-methylaniline

-

Glycerol (anhydrous)

-

Arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene)

-

Concentrated sulfuric acid

-

Sodium hydroxide (for work-up)

-

Chloroform (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Methanol (for purification)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 4-ethoxy-2-methylaniline.

-

Addition of Reagents: To the stirred aniline, add anhydrous glycerol. Slowly and carefully, add concentrated sulfuric acid through the dropping funnel. The addition should be done in a controlled manner to manage the initial exotherm.

-

Initiation of Reaction: Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the mixture. The reaction is often initiated by gentle heating. Once the reaction begins, it can become vigorous, and external cooling (e.g., an ice bath) may be necessary to control the temperature.

-

Reaction Maintenance: After the initial vigorous phase subsides, heat the reaction mixture to a temperature of approximately 120-130 °C and maintain it for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic. This step should be performed with cooling to manage the heat of neutralization.

-

Extraction: Extract the aqueous mixture with chloroform or another suitable organic solvent. Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a solvent like methanol to yield the final product, this compound.

Quantitative Data (Predicted)

As no direct experimental data for the synthesis of this compound is readily available, the following table summarizes the expected data based on analogous reactions and the known properties of similar compounds.

| Parameter | Predicted Value/Range |

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Pale yellow solid or oil |

| Yield | 60-80% (based on similar Skraup syntheses) |

| Melting Point | Not available (likely a low-melting solid or oil) |

| Boiling Point | Not available |

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

| 1H NMR (CDCl3) | δ 8.8-8.9 (dd, 1H, H2), 8.0-8.1 (d, 1H, H4), 7.3-7.5 (m, 2H, H3, H5), 7.0-7.1 (s, 1H, H7), 4.2-4.3 (q, 2H, OCH2CH3), 2.5-2.6 (s, 3H, Ar-CH3), 1.4-1.5 (t, 3H, OCH2CH3) |

| 13C NMR (CDCl3) | δ 155-156 (C8), 148-149 (C2), 144-145 (C8a), 135-136 (C4), 133-134 (C6), 128-129 (C4a), 126-127 (C5), 121-122 (C3), 108-109 (C7), 64-65 (OCH2CH3), 21-22 (Ar-CH3), 14-15 (OCH2CH3) |

| Mass Spectrometry (EI) | m/z (%): 187 (M+, 100), 172 (M+ - CH3), 159 (M+ - C2H4), 131 (M+ - C2H4 - CO) |

Logical Workflow of the Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 8-Ethoxy-6-methylquinoline (CAS No: 20984-34-3)[1]. Due to a lack of available experimental data for this specific compound in publicly accessible databases, this document focuses on its fundamental molecular attributes and outlines the standardized experimental protocols for determining key physicochemical parameters. These methodologies are essential for any comprehensive assessment of a compound's suitability for further development.

Core Physicochemical Properties

A thorough search of chemical databases and scientific literature did not yield experimentally determined values for most of the physicochemical properties of this compound. The data for structurally related compounds such as 8-ethoxyquinoline and 6-methylquinoline are available and can serve as a preliminary reference, but direct experimental measurement of the target compound is crucial for accurate characterization.

Below is a summary of the known and unavailable data for this compound.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₃NO | Definitive | - |

| Molecular Weight | 187.24 g/mol | Calculated | - |

| CAS Number | 20984-34-3 | Definitive | [1] |

| Appearance | Not Available | Experimental | - |

| Melting Point | Not Available | Experimental | - |

| Boiling Point | Not Available | Experimental | - |

| Aqueous Solubility | Not Available | Experimental | - |

| pKa | Not Available | Experimental | - |

| LogP (o/w) | Not Available | Experimental | - |

Note: For reference, the computed XLogP3 for the related compound 8-Ethoxyquinoline is 2.3[2]. The experimental logP for 6-methylquinoline is 2.57[3]. These values suggest that this compound is likely to be a lipophilic compound.

Experimental Protocols for Physicochemical Characterization

To address the data gap for this compound, the following sections detail the standard experimental methodologies for determining its core physicochemical properties.

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a widely accepted technique for this determination.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm[4]. The sample must be well-compacted at the bottom of the tube[4][5].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating run (10-20 °C/minute) can be performed to determine an approximate melting range[5].

-

A second, more precise measurement is then conducted. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point[4].

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block[6].

-

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid[6].

Caption: Workflow for Melting Point Determination.

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the external pressure. This property is sensitive to changes in atmospheric pressure. The Thiele tube method is a common and effective technique that requires a small amount of sample.[7]

Methodology: Thiele Tube Method

-

Sample Preparation: Approximately 0.5 mL of the liquid this compound is placed into a small test tube (e.g., a Durham tube)[7]. A capillary tube, sealed at one end, is inverted and placed into the liquid[8].

-

Apparatus Setup: The test tube is attached to a thermometer. This assembly is then inserted into a Thiele tube containing mineral oil, ensuring the sample is positioned near the center of the oil for uniform heating[7].

-

Heating and Observation:

-

The side arm of the Thiele tube is gently and continuously heated with a burner. The shape of the tube facilitates the circulation of oil, ensuring even heat distribution[8].

-

Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the temperature is just above the boiling point[7].

-

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube[8]. The atmospheric pressure should also be recorded.

Caption: Workflow for Boiling Point Determination.

The LogP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the traditional "gold standard" for its determination.[9][10]

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation. The two phases are then separated[10].

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and buffer[10].

-

Partitioning: The vial containing the sample and the two phases is shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium distribution between the n-octanol and aqueous layers.

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS[11].

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Caption: Workflow for LogP Determination.

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a highly precise method for pKa determination.[12]

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound is prepared in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM)[13]. The ionic strength is kept constant using an electrolyte like KCl[14].

-

Apparatus Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution[14].

-

Titration:

-

For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) to a low pH.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using an automated titrator or burette[13].

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. This can be done by analyzing the first or second derivative of the curve[15].

Caption: Workflow for pKa Determination.

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. The thermodynamic equilibrium solubility assay, often called the "shake-flask" method, is considered the definitive approach.[16]

Methodology: Thermodynamic Equilibrium Solubility

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing an aqueous buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions)[17].

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound[16][17].

-

Sample Processing: After equilibration, the resulting saturated solutions are filtered (using a low-binding filter) or centrifuged to remove all undissolved solids.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS.

-

Result: The solubility is reported as the concentration (e.g., in µg/mL or µM) of the compound in the saturated solution at each specific pH.

Caption: Workflow for Aqueous Solubility Determination.

References

- 1. 20984-34-3|this compound|BLD Pharm [bldpharm.com]

- 2. 8-Ethoxyquinoline | C11H11NO | CID 73781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. who.int [who.int]

An In-depth Technical Guide to 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Ethoxy-6-methylquinoline, focusing on its chemical identifiers, a proposed synthesis protocol, and potential biological activities based on the known properties of the quinoline scaffold. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is presented to provide a predictive framework.

Core Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 20984-34-3 | Inferred |

| Molecular Formula | C12H13NO | Inferred |

| Molecular Weight | 187.24 g/mol | Inferred |

| IUPAC Name | This compound | Inferred |

| InChI | InChI=1S/C12H13NO/c1-3-14-11-7-4-5-9(2)10(11)6-8-13-12(9)11/h4-8H,3H2,1-2H3 | Inferred |

| InChIKey | Inferred from structure | Inferred |

| SMILES | CCOC1=C2C(=CC(=C1)C)N=CC=C2 | Inferred |

Proposed Synthesis Protocol: Modified Doebner-von Miller Reaction

A plausible and efficient method for the synthesis of this compound is the Doebner-von Miller reaction, a classic method for synthesizing quinolines. This proposed protocol utilizes 4-ethoxy-2-methylaniline and an α,β-unsaturated aldehyde, such as crotonaldehyde.

Experimental Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-ethoxy-2-methylaniline (1 equivalent), a strong acid catalyst such as hydrochloric acid or sulfuric acid, and a mild oxidizing agent (e.g., arsenic(V) oxide or nitrobenzene) in a suitable solvent is prepared.

-

Addition of Aldehyde: Crotonaldehyde (2 equivalents) is added dropwise to the stirred reaction mixture. An exothermic reaction is expected.

-

Reaction Execution: Following the addition, the mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the cyclization reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then neutralized with a base, such as a sodium hydroxide solution. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield pure this compound.

Spectral Data of Analogous Compounds

As experimental spectra for this compound are not publicly available, the following tables present data for the structurally related compounds, 6-methylquinoline and 8-ethoxyquinoline, to provide an estimation of the expected spectral characteristics.

1H NMR Data of 6-Methylquinoline

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.84 | dd | H2 |

| 8.04 | d | H4 |

| 7.99 | d | H8 |

| 7.55 | s | H5 |

| 7.34 | dd | H3 |

| 2.52 | s | CH3 |

Source: SDBS

Mass Spectrometry Data of 8-Ethoxyquinoline

| m/z | Relative Intensity |

| 173 | 100.0 (M+) |

| 145 | 85.1 |

| 117 | 53.2 |

| 89 | 38.3 |

Source: NIST

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The introduction of an ethoxy group at the 8-position and a methyl group at the 6-position of the quinoline ring may modulate these activities.

Based on the structure, this compound could potentially act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. For instance, many quinoline-based compounds are known to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the biological and pharmacological profile of this compound.

References

An In-depth Technical Guide to the Spectral Data Analysis of 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 8-Ethoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established spectroscopic principles. This approach offers valuable insights into the expected spectral characteristics and provides a robust framework for the interpretation of future experimental data.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for 1H NMR, 13C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the known spectral properties of quinoline, 6-methylquinoline, and 8-ethoxyquinoline, taking into account the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.80 | dd | 1H | H-2 |

| ~8.00 | d | 1H | H-4 |

| ~7.45 | d | 1H | H-5 |

| ~7.30 | dd | 1H | H-3 |

| ~7.10 | s | 1H | H-7 |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~2.50 | s | 3H | 6-CH₃ |

| ~1.50 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~154.0 | C-8 |

| ~149.0 | C-2 |

| ~144.0 | C-8a |

| ~135.0 | C-4 |

| ~133.0 | C-6 |

| ~129.0 | C-4a |

| ~126.0 | C-5 |

| ~121.0 | C-3 |

| ~108.0 | C-7 |

| ~64.0 | -OCH₂CH₃ |

| ~21.0 | 6-CH₃ |

| ~15.0 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1620-1580 | Strong | C=C and C=N stretch (quinoline ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1120-1080 | Strong | C-O stretch (ether) |

| 850-800 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry Fragmentation of this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 187 | [M]⁺ (Molecular Ion) |

| 172 | [M - CH₃]⁺ |

| 159 | [M - C₂H₄]⁺ |

| 144 | [M - C₂H₅O]⁺ |

| 130 | [M - C₂H₅O - CH₂]⁺ |

| 116 | [M - C₂H₅O - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1.0 seconds.

-

Acquisition Time (aq): Approximately 4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correction and baseline correction are performed manually. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

1. Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

1. Electron Ionization (EI) - Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Instrumentation: A mass spectrometer with an electron ionization source.

-

Ionization Parameters:

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Data Acquisition: The instrument scans the specified mass range and records the relative abundance of the ions produced. The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualizations

Logical Workflow for Spectral Data Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis and structure elucidation of an organic compound like this compound.

Caption: Logical workflow for spectral data analysis and structure elucidation.

Signaling Pathway of Spectroscopic Information

This diagram illustrates how different spectroscopic methods provide complementary information that "signals" the final structural determination.

Caption: Flow of information from spectroscopic techniques to structure determination.

An In-depth Technical Guide on the Presumed Crystal Structure and Molecular Geometry of 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive experimental crystal structure for 8-Ethoxy-6-methylquinoline has not been publicly reported. This guide, therefore, presents a predicted molecular geometry based on analogous compounds and outlines the established experimental protocols for its determination.

Predicted Molecular Geometry

The molecular structure of this compound is anticipated to be largely planar, a characteristic feature of the quinoline ring system, which is a bicyclic aromatic heterocycle. The quinoline core consists of a benzene ring fused to a pyridine ring.[1]

The ethoxy group at position 8 and the methyl group at position 6 are substituents on the benzene part of the quinoline ring. The ethoxy group (-OCH₂CH₃) will have a degree of conformational flexibility around the C-O bonds. The torsion angle of the C-O-C-C bond will determine the orientation of the ethyl group relative to the quinoline plane. Based on related structures, such as 8-methoxy-2-methylquinoline, the methoxy group lies nearly in the plane of the quinoline ring, and a similar arrangement is expected for the ethoxy group to maximize conjugation and minimize steric hindrance.[2] The methyl group at position 6 is a simple substituent and is not expected to significantly distort the planarity of the quinoline ring.

The overall molecular geometry will be dictated by the sp² hybridization of the carbon and nitrogen atoms within the quinoline ring system, leading to bond angles of approximately 120° within the rings. The nitrogen atom in the pyridine ring introduces a slight asymmetry and a site for potential hydrogen bonding in the crystalline state.

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure and molecular geometry of this compound would be achieved through single-crystal X-ray diffraction.[3][4] The general workflow for this process is outlined below.

Synthesis and Purification

The synthesis of this compound would likely follow established methods for the preparation of substituted quinolines, such as the Skraup synthesis or the Friedländer synthesis, starting from appropriate aniline and carbonyl precursors.[1] Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality single crystals. Common purification techniques include column chromatography and recrystallization.

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step.[5][6] Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial and is often determined empirically.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam.[7] The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[7] From this map, the positions of the atoms can be determined and a molecular model can be built. This model is then refined against the experimental data to improve the fit, resulting in an accurate and precise three-dimensional structure of the molecule.[7]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like this compound.

Representative Crystallographic Data

While no crystallographic data exists for this compound, the data for the closely related compound, 8-Methoxy-2-methylquinoline, provides a useful reference for the expected crystallographic parameters.[2]

| Parameter | 8-Methoxy-2-methylquinoline[2] |

| Chemical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.371 (2) |

| b (Å) | 11.234 (3) |

| c (Å) | 22.011 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1823.1 (8) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.262 |

| R-factor (%) | 4.6 |

Note: This data is for 8-Methoxy-2-methylquinoline and is presented here for illustrative purposes.

Conclusion

The determination of the precise crystal structure and molecular geometry of this compound awaits experimental validation through single-crystal X-ray diffraction. Based on the well-understood chemistry of quinoline and its derivatives, a planar aromatic core with the ethoxy and methyl substituents is predicted. The experimental protocols outlined in this guide provide a standard and reliable pathway for obtaining the definitive structural information that is crucial for understanding the structure-activity relationships of this compound and for its potential applications in drug development and materials science.

References

An In-depth Technical Guide on the Historical Discovery and Original Synthesis of 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the historical discovery and the original synthetic pathway of 8-Ethoxy-6-methylquinoline, a substituted quinoline of interest in medicinal chemistry. The synthesis is traced through the likely historical preparation of its precursor, 6-methyl-8-hydroxyquinoline, via classical quinoline synthesis methodologies, followed by its subsequent etherification. This document provides a consolidation of the probable historical synthetic routes, complete with detailed experimental protocols derived from established, analogous reactions, and presents quantitative data in a structured format. Diagrams generated using Graphviz are included to illustrate the synthetic workflows.

Introduction: The Quinoline Scaffold

Quinoline and its derivatives have been a cornerstone of medicinal chemistry for over a century, with the quinoline scaffold being a key structural component in a wide array of pharmaceuticals. The historical significance of quinoline chemistry is rooted in the quest for synthetic antimalarial agents, inspired by the natural quinoline alkaloid, quinine. The development of robust synthetic methods for the quinoline core, such as the Skraup and Doebner-von Miller reactions in the late 19th century, opened the door to a vast chemical space of substituted quinolines with diverse biological activities.[1][2]

Historical Context and Discovery

The precise historical discovery of this compound is not prominently documented in readily available literature. Its emergence is likely intertwined with the systematic exploration of substituted quinolines for various therapeutic applications. The synthetic approach to this molecule would have logically followed a two-step process: the initial synthesis of the 6-methyl-8-hydroxyquinoline core, followed by its ethylation. This approach is supported by modern synthetic procedures for analogous 8-alkoxyquinolines.

The foundational synthesis of the quinoline ring system was established by Zdenko Hans Skraup in 1880.[2] Shortly after, Oscar Doebner and Wilhelm von Miller developed a related method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] These powerful cyclization reactions provided the tools for creating a wide variety of substituted quinolines, including the 6-methyl-8-hydroxyquinoline precursor.

Original Synthesis Pathway

The most probable original synthesis of this compound involves two key stages:

-

Synthesis of 6-methyl-8-hydroxyquinoline: This was likely achieved through a Skraup or Doebner-von Miller reaction.

-

Ethylation of 6-methyl-8-hydroxyquinoline: A standard etherification reaction would then be employed to introduce the ethoxy group.

Stage 1: Synthesis of 6-methyl-8-hydroxyquinoline

The logical starting material for the synthesis of 6-methyl-8-hydroxyquinoline is 4-methyl-2-aminophenol. The reaction would proceed via one of the following classical methods:

-

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

-

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses an α,β-unsaturated aldehyde or ketone in place of glycerol.

The likely synthetic workflow for the preparation of the precursor, 6-methyl-8-hydroxyquinoline, is depicted below.

Caption: Probable synthetic workflow for 6-methyl-8-hydroxyquinoline.

This protocol is a hypothetical reconstruction based on typical Doebner-von Miller reaction conditions.

-

Reaction Setup: A mixture of 4-methyl-2-aminophenol (1 equivalent) and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared in concentrated sulfuric acid.

-

Addition of Aldehyde: Crotonaldehyde (2-3 equivalents) is added dropwise to the stirred mixture, maintaining the temperature below a certain threshold to control the exothermic reaction.

-

Heating: The reaction mixture is then heated to approximately 100-120 °C for several hours.

-

Workup: The mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

Purification: The crude 6-methyl-8-hydroxyquinoline is then purified by recrystallization or distillation.

Stage 2: Ethylation of 6-methyl-8-hydroxyquinoline

The conversion of the hydroxyl group to an ethoxy group is a standard Williamson ether synthesis.

The workflow for the ethylation of 6-methyl-8-hydroxyquinoline is as follows:

References

An In-Depth Technical Guide to the Synthesis of 8-Ethoxy-6-methylquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 8-ethoxy-6-methylquinoline and its analogs. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold. This document details established synthetic protocols, presents key quantitative data in a structured format, and visualizes the relevant synthetic and biological pathways.

Core Synthetic Strategies

The synthesis of the this compound core primarily relies on classical quinoline synthesis reactions, namely the Skraup and Doebner-von Miller reactions. These methods involve the cyclization of an appropriately substituted aniline with a three-carbon synthon. A crucial starting material for the synthesis of the target molecule is 2-ethoxy-4-methylaniline.

A secondary approach involves the synthesis of an 8-hydroxy-6-methylquinoline intermediate, followed by etherification to introduce the ethoxy group.

Logical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Caption: General synthetic workflow for this compound and its analogs.

Experimental Protocols

This section details the experimental procedures for the key synthetic steps.

Protocol 1: Skraup Synthesis of this compound

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1]

Materials:

-

2-Ethoxy-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-ethoxy-4-methylaniline and glycerol while cooling in an ice bath.

-

Slowly add nitrobenzene to the mixture.

-

If the reaction is too vigorous, add ferrous sulfate as a moderator.

-

Heat the mixture cautiously. The reaction is often exothermic and can become vigorous.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and carefully pour it into a large volume of water.

-

Make the solution basic with a sodium hydroxide solution to precipitate the crude product.

-

Isolate the crude this compound by steam distillation or solvent extraction.

-

Purify the product by distillation or recrystallization.

Protocol 2: Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to synthesize quinolines.

Materials:

-

2-Ethoxy-4-methylaniline

-

α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid)

Procedure:

-

Dissolve 2-ethoxy-4-methylaniline in an acidic medium.

-

Slowly add the α,β-unsaturated carbonyl compound to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize it with a base.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Etherification of 8-Hydroxy-6-methylquinoline

This protocol describes the synthesis of this compound from its 8-hydroxy precursor. A similar procedure has been reported for the synthesis of 8-ethoxy-2-methylquinoline.[2]

Materials:

-

8-Hydroxy-6-methylquinoline

-

Ethyl iodide or ethyl bromide

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 8-hydroxy-6-methylquinoline in DMF, add potassium carbonate.

-

Stir the mixture at room temperature and add ethyl iodide or ethyl bromide dropwise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent like chloroform.

-

Wash the combined organic layers with a sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data

The following tables summarize the characterization data for representative 8-alkoxyquinoline derivatives.

Table 1: Synthesis and Physical Properties of 8-Alkoxyquinoline Derivatives

| Compound | Starting Material | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| 8-Ethoxy-2-methylquinoline | 8-Hydroxy-2-methylquinoline | Etherification | 90 | 34.5-35.4 | [2] |

| 8-Methoxy-2-methylquinoline | 8-Hydroxy-2-methylquinoline | Etherification | 84 | - | [2] |

| 6-Methoxy-8-nitroquinoline | 4-Methoxy-2-nitroaniline | Skraup Synthesis | - | 158-160 | [3] |

Table 2: Spectroscopic Data for 8-Ethoxy-2-methylquinoline [2]

| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | HRMS (ESI) |

| 8.0 (d, 1H), 7.29-7.39 (m, 3H), 6.99 (d, 1H), 4.28 (q, 2H), 2.80 (s, 3H), 1.59 (t, 3H) | 158.6, 154.6, 140.3, 136.7, 128.2, 126.2, 123.0, 119.8, 109.3, 64.8, 26.2, 15.1 | Calcd. for C₁₂H₁₄NO [M+H]⁺, 188.1075; found 188.1070 |

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[4]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound derivatives.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-METHOXY-8-NITROQUINOLINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicology Screening of 8-Ethoxy-6-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for 8-Ethoxy-6-methylquinoline. A comprehensive toxicological assessment requires further detailed studies. The information provided herein is intended for research and development purposes and should not be used for clinical or diagnostic applications.

Executive Summary

This compound is a quinoline derivative with potential applications in pharmaceutical and chemical research. A preliminary toxicological screening is essential to characterize its potential hazards. This guide summarizes the available toxicological data for this compound, outlines general experimental protocols for key toxicological endpoints, and provides visualizations of standard testing workflows.

Based on the available Safety Data Sheet (SDS), this compound is classified as toxic if swallowed , may cause an allergic skin reaction , causes serious eye damage , and may damage fertility or the unborn child . Currently, specific quantitative toxicological data such as LD50 values and No-Observed-Adverse-Effect Levels (NOAELs) for this compound are not publicly available. Toxicological assessment often relies on data from structurally related compounds and standardized testing protocols. This guide presents a framework for understanding the potential toxicological profile of this compound.

Hazard Identification and Classification

The primary source of hazard information for this compound is the Safety Data Sheet provided by suppliers. The key hazard statements are summarized in the table below.

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity (Oral) | Toxic if swallowed | |

| Skin Sensitization | May cause an allergic skin reaction | |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | |

| Reproductive Toxicity | May damage fertility or the unborn child |

Note: This classification is based on available data and may be subject to change as more information becomes available.

Toxicological Endpoints and Experimental Protocols

This section outlines the general experimental protocols for key toxicological endpoints relevant to the hazard classification of this compound. It is important to note that specific experimental details for this compound are not available in the public domain. The protocols described are based on standardized guidelines (e.g., OECD Test Guidelines).

Acute Oral Toxicity

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

General Protocol (Up-and-Down Procedure - UDP):

-

Animal Model: Typically, female rats are used.

-

Dosage: A single animal is dosed with the test substance. The starting dose is selected based on available information or structure-activity relationships.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of a small number of animals (typically 4-6).

Data Presentation:

| Endpoint | Value | Species | Route | Source |

| LD50 | Data not available | Rat | Oral | - |

Skin Sensitization

Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

General Protocol (Local Lymph Node Assay - LLNA):

-

Animal Model: Mice are typically used.

-

Application: The test substance is applied to the dorsal surface of the ear for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

-

Sample Collection: After a set period, the draining auricular lymph nodes are excised and weighed.

-

Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to control animals. An SI of 3 or greater is typically considered a positive result.

Data Presentation:

| Endpoint | Result | Species | Method | Source |

| Skin Sensitization | May cause an allergic skin reaction | - | - |

Serious Eye Damage/Eye Irritation

Objective: To determine the potential of a substance to cause irritation or damage to the eyes.

General Protocol (Bovine Corneal Opacity and Permeability - BCOP - Assay):

-

Test System: Bovine corneas are obtained from freshly slaughtered cattle.

-

Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.

-

Measurement of Opacity: The opacity of the cornea is measured using an opacitometer before and after exposure.

-

Measurement of Permeability: The permeability of the cornea is assessed by measuring the amount of fluorescein dye that passes through the cornea.

-

Data Analysis: The in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

Data Presentation:

| Endpoint | Result | Method | Source |

| Eye Irritation | Causes serious eye damage | - |

Genotoxicity

Objective: To assess the potential of a substance to induce genetic mutations. While the SDS for this compound does not explicitly state genotoxicity, studies on related methylquinolines have shown mutagenic potential[1].

General Protocol (Bacterial Reverse Mutation Test - Ames Test):

-

Test System: Histidine-dependent strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Colony Counting: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Data Presentation:

| Test | Result | Metabolic Activation | Source |

| Ames Test | Data not available for this compound. However, 8-methylquinoline was mutagenic in S. typhimurium[1]. | With and without S9 | - |

Reproductive and Developmental Toxicity

Objective: To assess the potential of a substance to adversely affect reproductive function and development.

General Protocol (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD TG 422):

-

Animal Model: Rats are typically used.

-

Administration: The test substance is administered daily to male and female rats for a pre-mating period, during mating, and to females during gestation and early lactation.

-

Endpoints Evaluated in Adults:

-

Clinical observations, body weight, food consumption.

-

Mating and fertility parameters (e.g., estrous cycles, sperm parameters, number of corpora lutea and implantations).

-

Organ weights and histopathology of reproductive organs.

-

-

Endpoints Evaluated in Offspring:

-

Viability, clinical signs, body weight.

-

External abnormalities.

-

-

Data Analysis: Statistical analysis is performed to identify any significant adverse effects on reproductive and developmental parameters compared to a control group. A No-Observed-Adverse-Effect Level (NOAEL) is determined.

Data Presentation:

| Endpoint | Result | Species | Source |

| Reproductive Toxicity | May damage fertility or the unborn child | - | |

| Developmental Toxicity | May damage fertility or the unborn child | - | |

| NOAEL | Data not available | - | - |

Visualizations of Experimental Workflows

The following diagrams illustrate generalized workflows for key toxicological assays.

Caption: Generalized workflow for an acute oral toxicity study using the Up-and-Down Procedure (UDP).

Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.

Conclusion

The preliminary toxicological screening of this compound, based on available safety data, indicates that it is a hazardous substance with potential for acute oral toxicity, skin sensitization, serious eye damage, and reproductive toxicity. The lack of publicly available quantitative data underscores the necessity for comprehensive toxicological testing to establish a detailed safety profile. The experimental protocols and workflows presented in this guide provide a framework for conducting such an evaluation in accordance with international guidelines. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider further toxicological studies to fully characterize its risk to human health.

References

Theoretical Mechanism of Action of 8-Ethoxy-6-methylquinoline: An In-depth Technical Guide

Disclaimer: As of October 2025, specific experimental data on the biological activity and mechanism of action of 8-Ethoxy-6-methylquinoline is not available in the public scientific literature. This guide, therefore, presents a theoretical mechanism of action based on the well-documented activities of the broader class of quinoline derivatives. The quantitative data and experimental protocols provided are illustrative examples based on studies of similar compounds.

Introduction to Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The biological effects of these compounds are highly dependent on the nature and position of substituents on the quinoline core. Given the structure of this compound, its mechanism of action is likely to be analogous to other substituted quinolines that have been extensively studied.

Postulated Core Mechanisms of Action

Based on the known bioactivities of quinoline derivatives, two primary theoretical mechanisms of action can be proposed for this compound: DNA damage and inhibition of DNA synthesis , and induction of oxidative stress .

DNA Damage and Inhibition of DNA Synthesis

A primary mechanism for the cytotoxic effects of many quinoline derivatives is their interaction with DNA. This can occur through several processes:

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. This intercalation can distort the helical structure, interfering with the processes of DNA replication and transcription.

-

Topoisomerase Inhibition: Certain quinoline derivatives have been shown to inhibit topoisomerase enzymes. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

-

DNA Binding and Alkylation: Some derivatives can bind directly to the grooves of DNA or act as alkylating agents, forming covalent bonds with DNA bases. This can block the progression of DNA polymerase and lead to replication fork collapse.

These actions collectively result in the activation of DNA damage response (DDR) pathways. The cell cycle is arrested to allow for DNA repair, but if the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).

Induction of Oxidative Stress

Quinoline derivatives can also exert their effects by disrupting the redox balance within cells, leading to oxidative stress. This can be achieved through:

-

Generation of Reactive Oxygen Species (ROS): The metabolic processing of quinolines can lead to the production of ROS, such as superoxide anions and hydroxyl radicals.

-

Inhibition of Antioxidant Systems: Some derivatives may inhibit the activity of key antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase, further exacerbating the accumulation of ROS.

Elevated levels of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to lipid peroxidation, protein aggregation, and DNA strand breaks. This widespread cellular damage can also initiate apoptotic signaling pathways.

Illustrative Quantitative Data for Quinoline Derivatives

While no specific quantitative data exists for this compound, the following table provides examples of IC50 values for other quinoline derivatives against various cancer cell lines, illustrating the potent anti-proliferative activity often observed in this class of compounds.

| Compound Name | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | HCT116 | MTT Assay | < 1.0 | --INVALID-LINK--[2] |

| 5,8-quinolinedione derivative (Compound 8) | DLD1 | MTT Assay | 0.59 | --INVALID-LINK--[3] |

| 91b1 (a novel quinoline derivative) | AGS | MTS Assay | 4.28 µg/mL | --INVALID-LINK--[4] |

| 4c (a novel quinoline derivative) | MDA-MB-231 | MTT Assay | 0.02 | --INVALID-LINK--[5] |

Generalized Experimental Protocols

The following are generalized protocols that could be adapted to investigate the theoretical mechanisms of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay determines if a compound can bind to DNA by intercalating between base pairs.

-

Preparation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer.

-

Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

-

Titration: Add increasing concentrations of this compound to the ctDNA-EtBr solution.

-

Fluorescence Quenching: Measure the fluorescence intensity after each addition of the compound. Intercalation of the compound will displace EtBr, leading to a quenching of fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells.

-

Cell Treatment: Treat cells with this compound for a specified time period.

-

DCFDA Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to the cells and incubate. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Visualizations: Signaling Pathways and Workflows

Theoretical Signaling Pathway: DNA Damage Response

The following diagram illustrates a potential signaling cascade initiated by DNA damage, a plausible downstream effect of this compound.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for characterizing the theoretical mechanism of action of this compound.

Conclusion

While this compound remains an uncharacterized compound, its chemical structure suggests that it belongs to a class of molecules with significant therapeutic potential. Based on extensive research into quinoline derivatives, it is plausible that its primary mechanism of action involves the induction of DNA damage and/or oxidative stress, leading to cell cycle arrest and apoptosis in target cells. The experimental approaches outlined in this guide provide a roadmap for future investigations to confirm these theoretical mechanisms and to elucidate the specific molecular targets and pathways modulated by this compound.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 8-Ethoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. The proposed synthesis is based on the well-established Skraup-Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis.[1][2][3]

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals with a wide range of biological activities.[4] The Skraup-Doebner-von Miller synthesis provides a robust method for the construction of the quinoline ring system from an aniline derivative and a three-carbon component, typically an α,β-unsaturated carbonyl compound or a precursor like glycerol.[3][5] This protocol outlines the synthesis of this compound starting from 2-Ethoxy-4-methylaniline.

Proposed Synthetic Scheme

The synthesis of this compound can be achieved via a one-pot reaction involving the acid-catalyzed cyclization of 2-Ethoxy-4-methylaniline with acrolein, which is generated in situ from the dehydration of glycerol. An oxidizing agent is required for the final aromatization step to yield the quinoline product.

Reaction: 2-Ethoxy-4-methylaniline + Glycerol → this compound

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis of this compound.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Ethoxy-4-methylaniline | C₉H₁₃NO | 151.21 | 10 | 1.51 g |

| Glycerol | C₃H₈O₃ | 92.09 | 30 | 2.76 g (2.2 mL) |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | 10 mL |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5 | 0.62 g (0.51 mL) |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 130-140 °C |

| Reaction Time | 3-4 hours |

| Expected Product | This compound |

| Molecular Formula | C₁₂H₁₃NO |

| Molar Mass ( g/mol ) | 187.24 |

| Theoretical Yield | 1.87 g |

Experimental Protocol

Materials:

-

2-Ethoxy-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Sodium Hydroxide (10% aqueous solution)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 10 mL of concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, slowly and cautiously add 2.76 g (2.2 mL, 30 mmol) of glycerol. Follow this with the slow, dropwise addition of 1.51 g (10 mmol) of 2-Ethoxy-4-methylaniline.

-

Addition of Oxidizing Agent: After the addition of the aniline, add 0.62 g (0.51 mL, 5 mmol) of nitrobenzene to the reaction mixture.

-

Reaction: Heat the mixture to 130-140 °C using a heating mantle and maintain this temperature with vigorous stirring for 3-4 hours. The reaction is exothermic and should be carefully monitored.[3]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing 100 mL of ice-water.

-

Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 8-Ethoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 8-Ethoxy-6-methylquinoline. The methodologies described are based on established techniques for structurally similar quinoline derivatives and are intended to serve as a starting point for method development and validation.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and various research applications. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed.

2.1.1. Experimental Protocol: Reversed-Phase HPLC-UV

This protocol details a proposed method for the quantification of this compound using HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Ammonium acetate (for mobile phase modification, if necessary)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm or 0.45 µm)

Chromatographic Conditions (Proposed):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A starting point could be a 60:40 (v/v) mixture of Acetonitrile and Water. The mobile phase may be modified with 0.1% formic acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | UV detection at approximately 220 nm or 254 nm. A full UV scan of the analyte is recommended to determine the optimal wavelength. |

| Run Time | 10 - 15 minutes, sufficient to elute the analyte and any impurities. |

Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

-

Sample Preparation: Depending on the matrix, samples containing this compound may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) or simple dilution with the mobile phase.

-

Filtration: All solutions (standards and samples) should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.1.2. Data Presentation: Hypothetical HPLC Method Performance

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS offers a highly sensitive and selective alternative to HPLC.

2.2.1. Experimental Protocol: GC-MS

This protocol provides a proposed method for the quantification of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole)

-

Autosampler

Materials:

-

This compound reference standard

-

Helium (carrier gas, high purity)

-

Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Chromatographic and Mass Spectrometric Conditions (Proposed):

| Parameter | Recommended Condition |

| Column | A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1] |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or split, depending on the concentration of the analyte. |

| Oven Temperature Program | Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-400 for full scan analysis. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound is recommended for enhanced sensitivity and selectivity. |

Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the stock solution to prepare working standards for the calibration curve.

-

Sample Preparation: Samples may require extraction into a volatile organic solvent. Techniques such as liquid-liquid extraction or solid-phase extraction can be employed.

-

Internal Standard: For improved accuracy and precision, the use of a suitable internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) is highly recommended.

2.2.2. Data Presentation: Hypothetical GC-MS Method Performance

The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.999 |

| Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 5% |

Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a research or quality control setting.

Method Validation

It is imperative that any analytical method developed for the quantification of this compound be subjected to a thorough validation process to ensure its reliability and accuracy. Key validation parameters to be assessed include:

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-